Cas no 1049387-51-0 (1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine)

1-(2,4-Difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is a structurally complex sulfonamide derivative incorporating a tetrazole moiety, offering potential utility in medicinal chemistry and pharmaceutical research. Its unique combination of a difluorobenzenesulfonyl group and a tetrazole-methylpiperazine scaffold suggests possible applications as a bioactive intermediate or protease inhibitor. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the tetrazole ring contributes to hydrogen bonding interactions. This compound may exhibit improved selectivity and potency in target modulation due to its tailored substitution pattern. Its synthetic versatility allows for further functionalization, making it a valuable candidate for structure-activity relationship studies in drug discovery.
1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine structure
1049387-51-0 structure
商品名:1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
CAS番号:1049387-51-0
MF:C19H20F2N6O2S
メガワット:434.462908744812
CID:5822705
PubChem ID:29339876

1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine 化学的及び物理的性質

名前と識別子

    • 1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
    • 1-((2,4-difluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine
    • 1-(2,4-difluorophenyl)sulfonyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine
    • AKOS024503028
    • SR-01000921644
    • F5251-0177
    • 1049387-51-0
    • SR-01000921644-1
    • インチ: 1S/C19H20F2N6O2S/c1-14-2-5-16(6-3-14)27-19(22-23-24-27)13-25-8-10-26(11-9-25)30(28,29)18-7-4-15(20)12-17(18)21/h2-7,12H,8-11,13H2,1H3
    • InChIKey: IAKPQVGZGLOYJP-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1F)F)(N1CCN(CC2=NN=NN2C2C=CC(C)=CC=2)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 434.13365140g/mol
  • どういたいしつりょう: 434.13365140g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 664
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 92.6Ų

1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5251-0177-5mg
1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049387-51-0
5mg
$69.0 2023-09-10
Life Chemicals
F5251-0177-3mg
1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049387-51-0
3mg
$63.0 2023-09-10
Life Chemicals
F5251-0177-100mg
1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049387-51-0
100mg
$248.0 2023-09-10
Life Chemicals
F5251-0177-20mg
1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049387-51-0
20mg
$99.0 2023-09-10
Life Chemicals
F5251-0177-5μmol
1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049387-51-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5251-0177-10μmol
1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049387-51-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5251-0177-1mg
1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049387-51-0
1mg
$54.0 2023-09-10
Life Chemicals
F5251-0177-4mg
1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049387-51-0
4mg
$66.0 2023-09-10
Life Chemicals
F5251-0177-10mg
1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049387-51-0
10mg
$79.0 2023-09-10
Life Chemicals
F5251-0177-40mg
1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049387-51-0
40mg
$140.0 2023-09-10

1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine 関連文献

1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazineに関する追加情報

Comprehensive Overview of 1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine (CAS No. 1049387-51-0)

The compound 1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine, with the CAS number 1049387-51-0, represents a sophisticated small molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a piperazine core, a tetrazole moiety, and a difluorobenzenesulfonyl group, making it a subject of interest for drug discovery and medicinal chemistry. Researchers are increasingly exploring its applications in targeting specific enzymes or receptors, particularly in the context of inflammation and metabolic disorders.

In recent years, the demand for novel sulfonamide and tetrazole-containing compounds has surged due to their versatility in drug design. The 1-(2,4-difluorobenzenesulfonyl) segment of this molecule is particularly noteworthy, as fluorinated aromatic systems are known to enhance bioavailability and metabolic stability. This aligns with current trends in pharmaceutical development, where fluorine incorporation is a hot topic among researchers aiming to improve drug efficacy. Additionally, the tetrazole ring is a bioisostere for carboxylic acids, offering unique hydrogen-bonding capabilities that can optimize ligand-receptor interactions.

The piperazine scaffold in this compound further amplifies its relevance. Piperazines are widely recognized for their role in central nervous system (CNS) therapeutics, but their utility extends to antimicrobial and anticancer agents. The presence of a 4-methylphenyl substituent on the tetrazole ring introduces lipophilicity, which could influence blood-brain barrier penetration—a critical factor in CNS drug development. This dual functionality makes CAS 1049387-51-0 a compelling candidate for multitarget drug discovery, a strategy gaining traction in precision medicine.

From a synthetic chemistry perspective, the preparation of 1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine involves multi-step organic transformations, including sulfonylation and nucleophilic substitution. These methods are frequently discussed in academic forums and industry webinars, reflecting the compound’s technical complexity. Researchers often search for optimized synthetic protocols or scalable production techniques, highlighting the need for detailed methodological insights in publications.

Beyond its chemical attributes, this compound’s potential applications resonate with contemporary health concerns. For instance, the rise of chronic inflammatory diseases has spurred interest in small-molecule inhibitors of inflammatory pathways. The difluorobenzenesulfonyl group’s electron-withdrawing properties may modulate enzyme activity, making it a plausible candidate for kinase inhibition studies. Similarly, the tetrazole moiety’s metabolic resistance could address challenges in prodrug design, a recurring theme in pharmaceutical forums.

In summary, 1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine (CAS 1049387-51-0) embodies the convergence of structural ingenuity and therapeutic potential. Its study not only advances synthetic chemistry but also contributes to the broader discourse on targeted drug development. As the scientific community continues to explore its properties, this compound may emerge as a cornerstone in next-generation pharmacotherapies.

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